Distinct Substitution Pattern versus Commercial Mono- and Difluorinated Benzoic Acid Analogs
The target compound incorporates three distinct substituents (2-fluoro, 5-methyl, 3-trifluoromethyl) on the benzoic acid core, a pattern not shared by any commercially available single-CAS analog. In contrast, the closely related building block 2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) lacks the 5-methyl group and possesses a different overall fluorination arrangement. This structural divergence is reflected in the available physicochemical data: 2-fluoro-5-(trifluoromethyl)benzoic acid exhibits a melting point of 100-103°C , whereas the target compound's melting point is not reported under standard conditions, suggesting a potentially different solid-state form or thermal behavior that may impact formulation and handling . The presence of the 5-methyl group in the target compound introduces additional steric bulk and alters the electron density distribution on the aromatic ring compared to the des-methyl analog.
| Evidence Dimension | Substituent pattern and thermal property (melting point) |
|---|---|
| Target Compound Data | 2-Fluoro-5-methyl-3-CF₃ substitution; melting point data not available from standard sources |
| Comparator Or Baseline | 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7): melting point 100-103°C |
| Quantified Difference | Different substitution pattern (presence of 5-methyl group); melting point behavior differs (reported vs. unreported) |
| Conditions | Standard physicochemical characterization as reported by commercial suppliers |
Why This Matters
The unique substitution pattern dictates the compound's reactivity in cross-coupling reactions and its fit within enzyme active sites, making it non-substitutable for analogs lacking the 5-methyl group.
